(E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide
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Overview
Description
(E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a naphthalene ring, an alkyne group, and a nitrous amide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide typically involves multiple steps. The process begins with the preparation of the alkyne and naphthalene intermediates. These intermediates are then subjected to a series of reactions, including alkylation, amination, and nitrosation, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrous amide group.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or naphthalene moieties using reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium azide in dimethylformamide at moderate temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalene or alkyne compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide involves its interaction with specific molecular targets. The nitrous amide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The alkyne and naphthalene moieties can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide, particularly in the presence of an amine group.
Glutaminase Inhibitor, Compound 968: Another compound with a similar functional group, used in biological research.
Uniqueness
What sets this compound apart is its combination of an alkyne group, a naphthalene ring, and a nitrous amide functional group. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C20H22N2O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-6,6-dimethylhept-2-en-4-ynyl]-N-(naphthalen-1-ylmethyl)nitrous amide |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)14-7-4-8-15-22(21-23)16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13H,15-16H2,1-3H3/b8-4+ |
InChI Key |
XUCNPKIBGXOOIT-XBXARRHUSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(CC1=CC=CC2=CC=CC=C21)N=O |
Canonical SMILES |
CC(C)(C)C#CC=CCN(CC1=CC=CC2=CC=CC=C21)N=O |
Origin of Product |
United States |
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